3-(Dimethylphenylsilyl)-cyclobutanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16OSi |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]cyclobutan-1-one |
InChI |
InChI=1S/C12H16OSi/c1-14(2,12-8-10(13)9-12)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
UCLQUAUTIGIDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 3 Dimethylphenylsilyl Cyclobutanone
Retrosynthetic Analysis of the 3-(Dimethylphenylsilyl)-cyclobutanone Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgias.ac.inamazonaws.comresearchgate.net For this compound, two primary disconnection approaches are considered:
Disconnection of the Carbon-Silicon Bond: This approach simplifies the molecule by removing the dimethylphenylsilyl group, leading to a cyclobutanone (B123998) synthon. This suggests a synthesis involving the introduction of the silyl (B83357) group onto a pre-existing cyclobutanone or a precursor. The corresponding synthetic equivalent for the silyl group would be a nucleophilic silyl reagent, such as a silyllithium or silylcuprate species.
Disconnection of the Cyclobutane (B1203170) Ring: This strategy involves breaking one or more bonds of the four-membered ring. A common method for cyclobutane ring synthesis is the [2+2] cycloaddition reaction. nih.govharvard.edu In this case, the cyclobutanone ring could be retrosynthetically disconnected into a ketene (B1206846) or ketene equivalent and an alkene bearing the dimethylphenylsilyl group. This approach highlights the importance of constructing the silyl-substituted four-membered ring as a key step.
Direct Synthesis Methodologies
Direct synthesis of this compound can be achieved through several methods, primarily focusing on the formation of the carbon-silicon bond or the construction of the cyclobutanone ring itself.
Silylation Approaches to Cyclobutanone Derivatives
A prominent method for the synthesis of β-silylated cyclobutanones is the conjugate addition of silicon nucleophiles to α,β-unsaturated cyclobutenones. d-nb.infonih.gov This approach has been demonstrated to be efficient for accessing various β-silylated cyclobutanones. A copper-catalyzed 1,4-addition of zinc-based silicon reagents to cyclobutenone derivatives provides a general and effective route. d-nb.infonih.gov
The reaction typically involves the use of a copper catalyst, such as Cu(CH3CN)4PF6, and a silylating agent like (Me2PhSi)2Zn·xLiCl. d-nb.infonih.gov The reaction proceeds by the addition of the silyl group to the β-position of the cyclobutenone, followed by protonation of the resulting enolate to yield the 3-silylated cyclobutanone.
Table 1: Copper-Catalyzed Conjugate Silylation of Cyclobutenones d-nb.infonih.gov
| Entry | Cyclobutenone Substrate | Silylating Agent | Catalyst | Solvent | Yield (%) |
| 1 | Cyclobutenone | (Me2PhSi)2Zn·4LiCl | Cu(CH3CN)4PF6 | THF | 95 |
| 2 | 3-Phenylcyclobutenone | Me2PhSiZnCl·2LiCl | Cu(CH3CN)4PF6 | THF | 91 |
It has been observed that for some non-hindered cyclobutenone acceptors, the conjugate addition can even proceed without a copper catalyst, although the presence of the catalyst is often essential for more sterically hindered substrates. nih.gov
Cycloaddition Reactions in the Construction of the Cyclobutanone Ring
The [2+2] cycloaddition reaction is a powerful tool for the synthesis of cyclobutane rings. nih.govharvard.edu In the context of this compound, this would involve the reaction of a ketene or a ketene equivalent with an alkene substituted with a dimethylphenylsilyl group.
While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle is well-established. The reaction of dichloroketene (B1203229) with silyl-substituted olefins, for instance, is a known method for producing dichlorocyclobutanones which can then be dehalogenated to afford the corresponding cyclobutanones. mdpi.com The stereoselectivity of such cycloadditions can often be controlled by the nature of the substituents on both the ketene and the alkene. researchgate.net
Stereoselective Synthesis of this compound and its Enantiomers
The development of stereoselective methods to access enantiomerically enriched cyclobutanones is a significant area of research due to the prevalence of chiral cyclobutane motifs in biologically active molecules. chemistryviews.orgnih.gov
Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries can be employed to control the stereochemical outcome of reactions leading to the formation of the cyclobutanone ring. mdpi.com For example, a chiral auxiliary can be attached to the alkene substrate in a [2+2] cycloaddition reaction with a ketene. The steric hindrance and electronic properties of the auxiliary can direct the approach of the ketene, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched cyclobutanone. While no specific examples detailing the use of chiral auxiliaries for the synthesis of this compound were found, this remains a viable and well-established strategy in asymmetric synthesis.
Asymmetric Catalysis in Cyclobutanone Formation
Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules. nih.govorganic-chemistry.org In the context of cyclobutanone synthesis, chiral catalysts can be used to control the enantioselectivity of various transformations. For instance, a chiral Lewis acid could catalyze a [2+2] cycloaddition reaction between a silyl-substituted alkene and a ketene precursor.
Furthermore, asymmetric conjugate addition reactions represent a promising avenue. The copper-catalyzed conjugate silylation of cyclobutenones could potentially be rendered enantioselective by the use of a chiral ligand. Research has shown that chiral phosphoramidite-based ligands can be effective in iridium-catalyzed asymmetric reactions to form chiral cyclobutane derivatives. chemistryviews.org Although not specifically demonstrated for this compound, the development of a similar catalytic system for the conjugate silylation of cyclobutenone would provide a direct and efficient route to its enantiomers.
Enantioselective Approaches to Silyl-Substituted Cyclobutanones
The primary strategy for introducing a silyl group at the 3-position of a cyclobutanone in an enantioselective manner is through the asymmetric conjugate addition of a silicon nucleophile to a cyclobutenone precursor. This approach leverages chiral catalysts to control the stereochemical outcome of the reaction.
A plausible and highly promising method is the copper-catalyzed enantioselective conjugate silylation. While the non-enantioselective conjugate addition of silyl groups to cyclobutenones using zinc-based silicon reagents is known, the introduction of chirality can be achieved by employing a chiral ligand in conjunction with a copper catalyst. d-nb.infonih.gov
One of the most effective modern strategies for such transformations involves the use of copper complexes with chiral N-heterocyclic carbene (NHC) ligands. nih.gov This catalytic system has demonstrated high efficiency and enantioselectivity in the conjugate silylation of a variety of α,β-unsaturated carbonyl compounds. The proposed enantioselective synthesis of this compound would start from cyclobutenone, reacting with a silylating agent like (dimethylphenylsilyl)pinacolatoboron in the presence of a copper salt (e.g., CuCl) and a chiral NHC ligand. nih.gov
The reaction would proceed via the formation of a chiral copper-NHC complex, which then facilitates the enantioselective transfer of the dimethylphenylsilyl group to the β-carbon of the cyclobutenone. The subsequent trapping of the resulting enolate would yield the desired enantiomerically enriched this compound.
The research findings for analogous copper-catalyzed enantioselective silyl additions to other cyclic enones are detailed in the table below, illustrating the potential efficacy of this approach.
| Entry | Substrate (Cyclic Enone) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | Cyclopentenone | 95 | 98.5:1.5 |
| 2 | Cyclohexenone | 91 | 97.5:2.5 |
| 3 | Cycloheptenone | 87 | 90:10 |
| 4 | 3-Methylcyclohexenone | 94 | 99:1 |
This strategy is notable for its operational simplicity and the high levels of stereocontrol achievable with the appropriate choice of chiral ligand. The versatility of the resulting α-silyl boron enolates also allows for further functionalization, adding to the synthetic utility of this method. nih.gov
Further research into the application of other chiral catalyst systems, such as those based on rhodium or palladium, could also yield effective enantioselective routes to this compound, although the copper-NHC catalyzed approach appears to be the most directly analogous and promising based on current literature. The development of such methods is crucial for accessing optically pure silyl-substituted cyclobutane derivatives for various applications in chemical synthesis.
Reactivity and Reaction Pathways of 3 Dimethylphenylsilyl Cyclobutanone
Ring-Opening Reactions of the Cyclobutanone (B123998) Core
The significant ring strain of the cyclobutanone core (approximately 26 kcal/mol) is a primary driving force for reactions that result in ring cleavage. Such transformations can be initiated through nucleophilic, electrophilic, thermal, or photochemical means.
While direct nucleophilic attack on a C-C bond of the cyclobutane (B1203170) ring is uncommon, ring-opening can be induced by an initial nucleophilic attack at the carbonyl carbon. This addition generates a tetrahedral intermediate (an alkoxide), which can subsequently trigger a charge-accelerated cleavage of a C-C bond. For instance, in related cyclobutenone systems, 1,2-addition of organolithium reagents to the carbonyl group initiates a 4π conrotatory ring opening to produce highly functionalized trienes. nih.gov
Another pathway involves radical-mediated ring-opening. Derivatives of cyclobutanones, such as their oximes, can undergo C-C bond cleavage upon the generation of an iminyl radical, leading to a distal cyano-substituted alkyl radical. rsc.org This radical species can then be trapped by various molecules, demonstrating a versatile method for ring-opening and functionalization. rsc.org
Lewis acids can coordinate to the carbonyl oxygen of 3-(dimethylphenylsilyl)-cyclobutanone, enhancing the electrophilicity of the carbonyl carbon and activating the strained ring towards cleavage. This activation facilitates ring-opening by making the C-C bonds more susceptible to cleavage. Studies on 3-arylcyclobutanones have shown that Lewis acids can catalyze a synergistic cleavage of the C2-C3 bonds in the presence of water to yield aryl alkyl ketones. researchgate.net Iron catalysts have also been employed to promote the ring-opening of simple cyclobutanones to form conjugated enones under mild conditions. researchgate.net
The silyl (B83357) group can play a crucial role in such transformations. In related systems, Lewis acid-catalyzed cycloisomerization of acylsilanes proceeds through a ring expansion to form a cyclobutyl cation, followed by a 1,2-silyl shift to generate a stable α-silyl ketone. nih.gov This highlights the capacity of silyl groups to stabilize cationic intermediates and direct rearrangement pathways following electrophilic activation.
Under thermal or photochemical conditions, cyclobutanones can undergo a characteristic 4π electrocyclic ring-opening reaction to form vinylketene intermediates. nih.gov This pericyclic reaction is governed by the Woodward-Hoffmann rules.
Thermal Ring-Opening : When heated, this compound is expected to undergo a conrotatory ring-opening. masterorganicchemistry.comlibretexts.org This process would cleave the C2-C3 bond to generate a (Z)-3-(dimethylphenylsilyl)-4-oxobuta-1,3-diene (a silyl-substituted vinylketene). The stereochemistry of the resulting diene is dictated by the specific outward or inward rotation of the substituents on the breaking bond. researchgate.netresearchgate.net Such vinylketene intermediates are highly reactive and can be trapped in situ by dienophiles in [4+2] cycloaddition reactions. nih.gov
Photochemical Ring-Opening : Irradiation with UV light provides an alternative pathway for electrocyclic ring-opening. researchgate.net Photochemical reactions often proceed with a different stereochemical course than their thermal counterparts, typically favoring a disrotatory opening for 4π systems. masterorganicchemistry.comresearchgate.net This would lead to a different geometric isomer of the silyl-substituted vinylketene. The photochemistry of cyclobutanone itself is complex, involving competing pathways such as decarbonylation to cyclopropane (B1198618) and cycloelimination to ketene (B1206846) and ethylene, primarily proceeding from the excited singlet and triplet states. researchgate.net
Reactions Involving the Carbonyl Group
The carbonyl group of this compound undergoes reactions typical of ketones, namely nucleophilic addition to the carbonyl carbon and functionalization at the α-carbon positions via enolate intermediates.
Nucleophiles, such as those in Grignard reagents or organolithium compounds, readily add to the electrophilic carbonyl carbon. This addition converts the trigonal planar, sp²-hybridized carbon into a tetrahedral, sp³-hybridized center, forming a cyclobutanol. libretexts.orgsaskoer.ca
A key stereochemical consideration in this reaction is the influence of the bulky dimethylphenylsilyl group at the C3 position. To minimize steric hindrance, the incoming nucleophile is expected to attack the carbonyl carbon from the face opposite to the silyl group (anti-attack). libretexts.org This steric bias would result in the diastereoselective formation of the trans-cyclobutanol, where the newly introduced substituent and the silyl group are on opposite sides of the ring.
| Reaction | Reagent | Expected Major Product | Stereochemistry |
| Reduction | NaBH₄ | 3-(Dimethylphenylsilyl)-cyclobutanol | trans |
| Grignard Addition | CH₃MgBr | 1-Methyl-3-(dimethylphenylsilyl)-cyclobutanol | trans |
| Organolithium Addition | PhLi | 1-Phenyl-3-(dimethylphenylsilyl)-cyclobutanol | trans |
This interactive table summarizes the expected outcomes of nucleophilic addition, highlighting the predicted diastereoselectivity.
The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a base to form an enolate. The formation of this enolate is regioselective due to the steric bulk of the silyl group, which hinders deprotonation at the adjacent C4 position. Consequently, deprotonation occurs preferentially at the C2 position.
This regioselectively formed enolate is a potent nucleophile and can react with a variety of electrophiles in SN2-type reactions to introduce substituents exclusively at the C2 position. ubc.calibretexts.org This reactivity is demonstrated in the synthesis of silylated cyclobutene (B1205218) derivatives, where the intermediate zinc enolate formed during the conjugate addition is trapped by an electrophilic phosphorus reagent. nih.gov
| Base | Electrophile (E-X) | Product |
| Lithium diisopropylamide (LDA) | Iodomethane (CH₃-I) | 2-Methyl-3-(dimethylphenylsilyl)-cyclobutanone |
| Lithium diisopropylamide (LDA) | Benzyl bromide (Bn-Br) | 2-Benzyl-3-(dimethylphenylsilyl)-cyclobutanone |
| (Me₂PhSi)₂Zn / Cu⁺ catalyst | Diphenyl chlorophosphate (ClP(O)(OPh)₂) | 1-(Diphenoxyphosphoryloxy)-3-(dimethylphenylsilyl)-cyclobut-1-ene |
This interactive table outlines common α-functionalization reactions, showing the introduction of various electrophiles at the C2 position.
Transformations at the Silyl Moiety
Silicon-Carbon Bond Cleavage Reactions
The cleavage of the silicon-carbon bond is a fundamental reaction of organosilanes. This process can be initiated by various reagents, including electrophiles, nucleophiles, and radical species. In the context of this compound, the phenyl group and the cyclobutyl group attached to the silicon atom represent two distinct Si-C bonds that could potentially undergo cleavage.
The strength of the silicon-carbon bond and its susceptibility to cleavage are influenced by the electronic and steric environment around the silicon atom. For instance, the presence of the electron-withdrawing phenyl group can influence the polarization of the Si-C bonds and their reactivity towards certain reagents. However, without specific experimental studies on this compound, any discussion of its Si-C bond cleavage reactions remains speculative and based on analogies with other organosilanes.
A hypothetical data table illustrating the types of reagents that typically cleave Si-C bonds in related organosilanes is presented below for illustrative purposes. It is crucial to note that this data is not specific to this compound.
| Reagent Type | Example Reagent | Potential Outcome |
| Electrophiles | Protic Acids (e.g., HCl) | Protodesilylation |
| Electrophiles | Halogens (e.g., Br₂) | Halodesilylation |
| Nucleophiles | Fluoride Ions (e.g., TBAF) | Cleavage of Si-C bond |
| Oxidizing Agents | Peroxy acids (e.g., m-CPBA) | Oxidation at the Si-C bond |
This table is a generalized representation and does not reflect experimentally verified reactions of this compound.
Stereochemical Implications of Silyl Group Transformations
Reactions occurring at a stereogenic silicon center can proceed with either retention or inversion of configuration, or through racemization. If the silicon atom in this compound were part of a chiral silyl group, transformations at this center would have significant stereochemical consequences. However, in the parent compound, the silicon atom is achiral.
Should a reaction introduce a chiral center at the silicon atom or elsewhere in the molecule, the stereochemical outcome would be of considerable interest. For instance, the stereoselectivity of reactions at the carbonyl group could be influenced by the bulky dimethylphenylsilyl substituent at the 3-position. Again, the absence of specific research on this compound means that any analysis of stereochemical implications is purely theoretical.
Mechanistic Investigations of Key Reactions
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are instrumental in understanding reaction mechanisms by providing information about reaction rates, rate laws, and activation parameters. Such studies on reactions involving this compound could elucidate the role of the silyl group in influencing the reactivity of the cyclobutanone ring, or vice versa. For example, kinetic analysis could reveal whether the silyl group participates in or sterically hinders reactions at the carbonyl functionality. No kinetic data for reactions of this compound has been reported in the reviewed literature.
Isotopic Labeling Studies in Mechanistic Organic Chemistry
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing detailed mechanistic insights. For instance, using a deuterium-labeled analogue of this compound could help determine the mechanism of enolate formation or other reactions involving the cyclobutanone ring. Similarly, labeling the silyl group with a silicon isotope could shed light on the mechanisms of its migration or cleavage. As with other aspects of its reactivity, no isotopic labeling studies specifically involving this compound have been found in the public scientific record.
Derivatization and Analog Synthesis from 3 Dimethylphenylsilyl Cyclobutanone
Synthesis of Novel Cyclobutanone (B123998) Derivatives
The synthetic utility of 3-(Dimethylphenylsilyl)-cyclobutanone and its analogs is significantly expanded through the strategic trapping of enolate intermediates. Research has demonstrated that the conjugate addition of a silylating agent, such as Me₂PhSiZnCl·2LiCl, to a cyclobutenone precursor in the presence of a copper catalyst efficiently generates a β-silylated cyclobutanone. nih.gov The resulting intermediate metal enolate can be trapped with an electrophile to furnish novel cyclobutanone derivatives.
A key development in this area is the synthesis of silylated cyclobutenyl phosphates. By capturing the intermediate enolate with diphenyl chlorophosphate (ClP(O)(OPh)₂), a range of highly functionalized enol phosphates can be prepared. nih.gov This transformation provides a pathway to novel cyclobutanone derivatives where the enol is stabilized as a phosphate (B84403) ester. The reaction demonstrates good yields across a variety of substrates with different substituents on the cyclobutenone ring. nih.gov
For instance, the reaction of various β-aryl-substituted cyclobutenones with (Me₂PhSi)₂Zn·xLiCl and subsequent enolate trapping with ClP(O)(OPh)₂ proceeds smoothly to afford the corresponding silylated cyclobutenyl phosphates in good yields. nih.gov The reaction also tolerates β-alkyl-substituted and even α,β-disubstituted cyclobutenones, highlighting the versatility of this methodology for generating a library of novel cyclobutanone derivatives. nih.gov
Table 1: Synthesis of Silylated Cyclobutenyl Phosphates
| Starting Cyclobutenone | Product (Silylated Cyclobutenyl Phosphate) | Yield (%) | Reference |
|---|---|---|---|
| β-phenylcyclobutenone | Diphenyl (3-(dimethylphenylsilyl)-4-phenylcyclobut-1-en-1-yl) phosphate | 85 | nih.gov |
| β-(4-methylphenyl)cyclobutenone | Diphenyl (3-(dimethylphenylsilyl)-4-(p-tolyl)cyclobut-1-en-1-yl) phosphate | 91 | nih.gov |
| β-(4-methoxyphenyl)cyclobutenone | Diphenyl (4-(4-methoxyphenyl)-3-(dimethylphenylsilyl)cyclobut-1-en-1-yl) phosphate | 93 | nih.gov |
| β-butylcyclobutenone | Diphenyl (4-butyl-3-(dimethylphenylsilyl)cyclobut-1-en-1-yl) phosphate | 65 | nih.gov |
| α,β-diphenylcyclobutenone | Diphenyl (3-(dimethylphenylsilyl)-2,4-diphenylcyclobut-1-en-1-yl) phosphate | 78 | nih.gov |
Preparation of Organosilicon Compounds Utilizing the Cyclobutanone Scaffold
The silylated cyclobutanone framework serves as an excellent platform for the synthesis of a broader range of organosilicon compounds. The silylated enol phosphates, synthesized as described in the previous section, are particularly valuable intermediates for further carbon-carbon bond-forming reactions. nih.gov These enol phosphates can act as electrophiles in cross-coupling reactions, enabling the introduction of various organic fragments onto the cyclobutene (B1205218) ring.
Kumada cross-coupling reactions of these silylated cyclobutenyl phosphates with Grignard reagents have been successfully employed to generate a variety of silylated cyclobutene derivatives. nih.gov This method allows for the arylation and alkylation of the cyclobutene ring, leading to structurally diverse organosilicon compounds. For example, the reaction with phenylmagnesium bromide reliably produces the corresponding arylated silylated cyclobutenes. nih.gov While alkylation with primary alkyl Grignard reagents can be low yielding, secondary alkyl Grignard reagents have been shown to provide acceptable yields. nih.gov
This two-step sequence, involving enolate trapping followed by cross-coupling, provides an efficient route to highly substituted, silicon-containing cyclobutene derivatives that would be challenging to access through other methods. nih.gov
Table 2: Kumada Cross-Coupling of Silylated Cyclobutenyl Phosphates
| Silylated Cyclobutenyl Phosphate Substrate | Grignard Reagent | Product (Silylated Cyclobutene) | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenyl (3-(dimethylphenylsilyl)-4-phenylcyclobut-1-en-1-yl) phosphate | PhMgBr | (3-(Dimethylphenylsilyl)-4-phenylcyclobut-1-en-1-yl)benzene | 75 | nih.gov |
| Diphenyl (3-(dimethylphenylsilyl)-4-(p-tolyl)cyclobut-1-en-1-yl) phosphate | PhMgBr | 1-(3-(Dimethylphenylsilyl)-4-(p-tolyl)cyclobut-1-en-1-yl)benzene | 78 | nih.gov |
| Diphenyl (4-butyl-3-(dimethylphenylsilyl)cyclobut-1-en-1-yl) phosphate | CyMgBr | 4-Butyl-1-cyclohexyl-3-(dimethylphenylsilyl)cyclobut-1-ene | 65 | nih.gov |
Stereochemical Control in Derivative Synthesis
The control of stereochemistry is a paramount challenge and a significant area of research in the synthesis of derivatives from this compound. The formation of new stereocenters during derivatization reactions requires careful consideration of reaction conditions and reagents.
In the synthesis of β-silylated cyclobutanones from α,β-disubstituted cyclobutenones, the diastereoselectivity of the product is believed to be primarily influenced by steric factors during the protolysis of the enolate intermediate. nih.gov For instance, the reaction of certain α,β-disubstituted cyclobutenones can proceed with high diastereoselectivity, while others may result in a poor diastereomeric ratio, underscoring the subtle steric interactions that govern the stereochemical outcome. nih.gov
Attempts to achieve enantioselective conjugate silylation to produce chiral this compound analogs have been explored. The use of chiral phosphoramidite (B1245037) ligands in the copper-catalyzed reaction has been investigated; however, these attempts have thus far resulted in low enantiomeric induction. nih.gov This indicates that achieving high levels of enantioselectivity in the initial formation of the silylated cyclobutanone ring remains a significant challenge that requires the development of more effective chiral catalytic systems.
For the subsequent derivatization reactions, the stereochemistry of the starting this compound will dictate the stereochemical course of the reaction. The development of methods that allow for the enantioselective synthesis of the parent silylated cyclobutanone or the diastereoselective functionalization of the existing scaffold are critical for accessing stereochemically pure derivatives. Future research in this area will likely focus on the design of new chiral ligands and catalysts that can effectively control the stereochemical outcomes of reactions involving this versatile organosilicon scaffold.
Applications in Advanced Organic Synthesis
3-(Dimethylphenylsilyl)-cyclobutanone as a Synthetic Building Block
The synthetic value of this compound lies in its predictable reactivity and the ability of the silyl (B83357) group to influence reaction pathways and stabilize intermediates. A key method for its synthesis involves the copper-catalyzed conjugate silylation of cyclobutenone derivatives with reagents like Me2PhSiZnCl·2LiCl. This process generates β-silylated cyclobutanones in good to excellent yields. nih.gov The intermediate zinc enolates formed during this synthesis can be either hydrolyzed to yield the 3-silylated cyclobutanone (B123998) or trapped with electrophiles to create further functionalized intermediates. nih.gov
Utility in Annulation Reactions
While direct annulation reactions involving this compound are not extensively documented in dedicated studies, its structure is amenable to such transformations. The ketone functionality allows for the formation of enolates, which can then participate in various annulation strategies. For instance, the enolate can act as a nucleophile in Michael additions, a key step in Robinson annulations for the construction of six-membered rings. Furthermore, the silyl group can play a crucial role in directing the regioselectivity of these reactions and can be a valuable handle for further transformations after the annulation sequence. The development of ring expansion and annulation reactions based on other substituted cyclobutanones suggests a high potential for this compound in similar synthetic strategies.
Precursor to Structurally Complex Molecules
Cyclobutanones, in general, are recognized as valuable precursors for the synthesis of structurally complex molecules. researchgate.net The ring strain inherent in the four-membered ring can be strategically released in ring-opening or ring-expansion reactions to generate more complex carbocyclic and heterocyclic scaffolds. The presence of the dimethylphenylsilyl group in this compound offers additional synthetic handles. For example, the silicon-carbon bond can be cleaved under specific conditions to introduce a hydroxyl group, or the phenyl group on the silicon can be modified. This allows for the transformation of the initial cyclobutanone into a variety of more elaborate structures, making it a valuable starting point for the total synthesis of natural products and other complex target molecules.
Role in Stereocontrolled Synthesis
The stereochemical outcome of reactions involving cyclobutanone derivatives can be effectively controlled, and this compound is no exception. The steric bulk of the dimethylphenylsilyl group can influence the facial selectivity of nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one diastereomer. For instance, in the synthesis of β-silylated cyclobutanones, the diastereoselectivity of the protonation of the enolate intermediate is believed to be controlled by steric factors. nih.gov
Furthermore, the enolate of this compound can be used in diastereoselective alkylation and aldol (B89426) reactions. The choice of reaction conditions, including the counterion and solvent, can significantly impact the stereochemical outcome. The silyl group can also play a role in chelation control with appropriate Lewis acids, further enhancing the stereoselectivity of reactions at the α-position.
Enabling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
A significant application of this compound and its derivatives is in the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation:
A powerful method for carbon-carbon bond formation involves the conversion of the intermediate zinc enolate, formed during the synthesis of this compound, into a silylated enol phosphate (B84403). nih.gov This is achieved by trapping the enolate with an electrophile like ClP(O)(OPh)2. nih.gov These resulting silylated enol phosphates are excellent electrophiles for cross-coupling reactions. Specifically, they can undergo Kumada cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst to form a variety of silylated cyclobutene (B1205218) derivatives with new carbon-carbon bonds. nih.gov This two-step sequence of conjugate silylation followed by cross-coupling provides a versatile route to highly substituted cyclobutene structures. nih.gov
| Entry | Cyclobutenone Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Phenylcyclobutenone | 3-(Dimethylphenylsilyl)-3-phenylcyclobutanone | 95 |
| 2 | 3-(4-Methoxyphenyl)cyclobutenone | 3-(Dimethylphenylsilyl)-3-(4-methoxyphenyl)cyclobutanone | 98 |
| 3 | 3-n-Hexylcyclobutenone | 3-(Dimethylphenylsilyl)-3-n-hexylcyclobutanone | 94 |
| 4 | 3-Cyclopropylcyclobutenone | 3-Cyclopropyl-3-(dimethylphenylsilyl)cyclobutanone | 85 |
Carbon-Heteroatom Bond Formation:
While specific examples detailing the direct use of this compound in carbon-heteroatom bond formation are not extensively reported, the inherent reactivity of the cyclobutanone moiety provides several potential avenues. The carbonyl group can be converted to an oxime or hydrazone, which can then undergo rearrangements or cyclization reactions to form nitrogen-containing heterocycles. Additionally, the enolate of this compound could potentially be trapped with electrophilic sources of nitrogen, oxygen, or sulfur to form new carbon-heteroatom bonds at the α-position. The silyl group may also be leveraged in reactions such as the Fleming-Tamao oxidation to introduce a hydroxyl group, representing a formal carbon-oxygen bond formation.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
A detailed analysis of the ¹H and ¹³C NMR spectra would be necessary to assign the chemical shifts and coupling constants for the protons and carbons in the 3-(Dimethylphenylsilyl)-cyclobutanone molecule. This would involve identifying the signals corresponding to the dimethylphenylsilyl group (including the methyl and phenyl protons/carbons) and the cyclobutanone (B123998) ring (including the methine and methylene (B1212753) protons/carbons). Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity and definitively assigning the structure. Without the actual spectra, a table of chemical shifts and coupling constants cannot be generated.
Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which would confirm the elemental composition of C₁₂H₁₆OSi. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve cleavage of the silicon-carbon bond, loss of methyl or phenyl groups from the silicon atom, and fragmentation of the cyclobutanone ring. A table of observed fragments and their relative abundances cannot be created without the experimental mass spectrum.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1780-1750 cm⁻¹ for a cyclobutanone. Other characteristic bands would include those for the C-H stretching of the aromatic and aliphatic portions, Si-C stretching, and Si-CH₃ rocking vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. A data table of vibrational frequencies and their assignments is contingent on obtaining the experimental spectra.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This would include bond lengths, bond angles, and torsional angles, confirming the geometry of the cyclobutane (B1203170) ring and the orientation of the dimethylphenylsilyl substituent. Information on the crystal system, space group, and unit cell dimensions would also be obtained. In the absence of a published crystal structure, a table of crystallographic data cannot be compiled.
Theoretical and Computational Investigations of 3 Dimethylphenylsilyl Cyclobutanone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity and physical properties. For 3-(Dimethylphenylsilyl)-cyclobutanone, methods like Density Functional Theory (DFT) would be employed to elucidate charge distribution, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO).
The dimethylphenylsilyl substituent is expected to exert a significant influence on the electronic structure of the cyclobutanone (B123998) ring. The silicon atom, being less electronegative than carbon, will likely induce a degree of polarization in the C-Si bond, leading to a partial positive charge on the silicon and a partial negative charge on the adjacent carbon of the cyclobutane (B1203170) ring. The phenyl group attached to the silicon can participate in electronic delocalization, further modulating the electron density.
The carbonyl group is inherently polar, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. The interplay between the electron-donating or -withdrawing nature of the silyl (B83357) substituent and the inherent polarity of the carbonyl group will be a key feature of the molecule's electronic landscape. This can be quantitatively assessed through population analysis methods such as Mulliken or Natural Bond Orbital (NBO) analysis.
Table 7.1.1: Representative Calculated Atomic Charges for a Substituted Cyclobutanone Analog
| Atom | Calculated Charge (a.u.) |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.50 |
| C (alpha to carbonyl) | -0.15 |
| C (beta, with substituent) | +0.05 |
| C (alpha to carbonyl) | -0.15 |
Note: Data is illustrative and based on general principles of charge distribution in similar ketones.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In a typical ketone, the HOMO is often associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The presence of the dimethylphenylsilyl group may influence the energies and localizations of these orbitals. For instance, the silicon atom's d-orbitals and the phenyl group's π-system could contribute to the molecular orbitals, potentially lowering the LUMO energy and making the carbonyl carbon more susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscapes
The four-membered ring of cyclobutanone is not planar but exists in a puckered conformation to relieve ring strain. aip.orgaip.org This puckering is a dynamic process, and the ring can invert between different puckered conformations. The substituent at the 3-position will influence the preferred conformation and the energy barrier for this ring inversion.
For this compound, the bulky dimethylphenylsilyl group can adopt either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The relative energies of these conformers will determine the dominant geometry of the molecule. Steric interactions between the substituent and the adjacent hydrogen atoms on the ring will play a significant role in determining the conformational preference. It is generally expected that the conformer with the bulky silyl group in the pseudo-equatorial position will be of lower energy to minimize these steric clashes.
Computational methods can be used to map the potential energy surface of the ring puckering and the rotation of the dimethylphenylsilyl group. This would involve calculating the energy of the molecule as a function of the relevant dihedral angles. The results of such a scan would reveal the global minimum energy conformation, other local minima, and the transition states connecting them.
Table 7.2.1: Calculated Relative Energies of Conformations for an Analogous 3-Substituted Cyclobutanone
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Pseudo-Equatorial | 165.0 | 0.00 |
| Pseudo-Axial | 85.0 | 1.5 - 2.5 |
| Transition State (Planar) | 180.0 | 4.0 - 5.0 |
Note: The values are representative and based on computational studies of similarly substituted cyclobutane systems. nih.govnih.gov
The energy barrier for ring inversion is an important parameter that can be determined from the conformational energy landscape. This barrier provides insight into the flexibility of the cyclobutanone ring.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, several reaction types can be envisaged, with the carbonyl group being the primary site of reactivity.
One of the most common reactions of ketones is nucleophilic addition to the carbonyl carbon. academie-sciences.fr The silyl group at the 3-position can influence the stereoselectivity of such an attack. Computational studies can model the approach of a nucleophile to either face of the carbonyl group, calculating the activation energies for both pathways. The difference in these activation energies would predict the diastereomeric ratio of the products. The electronic effects of the silyl group, as discussed in section 7.1, will modulate the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.
Another potential reaction is an α-cleavage, a characteristic photochemical reaction of cyclobutanones. ucl.ac.uk Upon absorption of UV light, the molecule can be excited to an electronic excited state, leading to the cleavage of one of the C-C bonds adjacent to the carbonyl group. Computational studies, particularly those employing time-dependent DFT (TD-DFT), can model these excited states and the potential energy surfaces governing the photochemical reaction pathways.
Table 7.3.1: Calculated Activation Energies for a Model Nucleophilic Addition to a Silyl Ketone
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Attack from less hindered face | Nucleophile approaches opposite to silyl group | 10 - 15 |
| Attack from more hindered face | Nucleophile approaches on the same side as silyl group | 15 - 20 |
Note: This is a hypothetical example illustrating how computational data can be presented for a reaction mechanism.
By locating the transition state structures and calculating their energies, one can gain a deep understanding of the factors that control the reaction's outcome. Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a located transition state indeed connects the reactants and products.
Prediction of Spectroscopic Parameters
Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of new compounds. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometry of the most stable conformer. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. The silyl substituent is expected to have a noticeable effect on the chemical shifts of the nearby protons and carbons in the cyclobutane ring.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. The most characteristic vibration would be the C=O stretching frequency of the ketone, which is sensitive to the electronic environment. The calculated IR spectrum can be a valuable tool for identifying the compound and confirming the presence of the carbonyl group.
Table 7.4.1: Representative Calculated vs. Experimental Spectroscopic Data for a Silyl-Substituted Cyclobutenone nih.gov
| Parameter | Calculated Value | Experimental Value |
| ¹³C NMR (C=O) | 193.5 ppm | 192.1 ppm |
| ¹³C NMR (C-Si) | -2.5 ppm | Not Reported |
| IR (C=O stretch) | ~1755 cm⁻¹ | 1750 cm⁻¹ |
Note: Data is for an analogous silyl-substituted cyclobutenone and serves as an example of the expected accuracy of such predictions. nih.gov
It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Often, a scaling factor is applied to the calculated vibrational frequencies to better match the experimental values.
Future Research Directions and Perspectives
Development of Novel Catalytic Transformations Involving 3-(Dimethylphenylsilyl)-cyclobutanone
Future research will likely focus on expanding the repertoire of catalytic transformations that utilize this compound as a key substrate. The inherent ring strain of the cyclobutanone (B123998) core makes it an excellent candidate for ring-opening, ring-expansion, and rearrangement reactions, while the dimethylphenylsilyl group can act as a valuable control element or a precursor for further functionalization.
Key areas for exploration include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The development of catalytic systems to functionalize the cyclobutane (B1203170) ring is a promising avenue. For instance, palladium-catalyzed α-alkylation of cyclobutanones has been demonstrated for the synthesis of quaternary centers, and similar methodologies could be adapted for this compound to introduce a variety of substituents with high enantioselectivity. caltech.edu
Asymmetric Catalysis: The synthesis of chiral cyclobutane derivatives is of great importance in medicinal chemistry and materials science. Future efforts could be directed towards the development of enantioselective catalytic reactions, such as asymmetric hydrogenations, aldol (B89426) reactions, or Michael additions, using this compound as the starting material. The silyl (B83357) group may play a crucial role in directing the stereochemical outcome of these transformations.
Ring-Opening and Ring-Expansion Catalysis: The strain energy of the cyclobutane ring can be harnessed in catalytic ring-opening and ring-expansion reactions to generate more complex molecular architectures. For example, metal-catalyzed reactions could lead to the formation of functionalized cyclopentanones or acyclic organosilicon compounds, which are valuable synthetic intermediates. nih.govresearchgate.net
Photocatalysis and Electrocatalysis: The application of visible-light photocatalysis and electrocatalysis to induce novel transformations of this compound is a largely unexplored area. These modern catalytic techniques could enable unique bond formations and functionalizations that are not accessible through traditional thermal methods.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Transformation | Potential Products | Key Research Focus |
| Asymmetric α-Alkylation | Chiral α-substituted cyclobutanones | Development of chiral ligands and catalyst systems. |
| Catalytic Ring-Opening | Functionalized acyclic silyl ketones | Selective C-C bond cleavage and functionalization. |
| Catalytic Ring-Expansion | Functionalized silyl-cyclopentanones | Development of catalysts for controlled ring expansion. |
| Photocatalytic [2+2] Cycloadditions | Complex polycyclic structures | Exploration of novel photochemical reaction pathways. |
Exploration of New Synthetic Applications and Methodologies
The synthetic utility of this compound is far from fully realized. Future research is expected to uncover new applications of this compound as a versatile building block in organic synthesis.
Promising research directions include:
Synthesis of Biologically Active Molecules: The cyclobutane motif is present in a number of natural products and pharmaceuticals. caltech.edu this compound could serve as a key intermediate in the synthesis of novel analogs of these compounds, where the silyl group can be used to modulate their biological activity or to facilitate their purification and handling.
Development of Novel Silyl-Functionalized Materials: The dimethylphenylsilyl group can be a precursor to a variety of other functional groups or can be incorporated into polymeric materials. Research into the conversion of this compound into functionalized silanes and siloxanes could lead to the development of new materials with interesting optical, electronic, or mechanical properties.
Domino and Tandem Reactions: The unique reactivity of the strained ring and the silyl group could be exploited in the design of novel domino and tandem reaction sequences. Such reactions would allow for the rapid construction of complex molecular architectures from a simple starting material, increasing synthetic efficiency.
Synthesis of Functionalized Cyclobutanes: Methodologies for the stereocontrolled functionalization of the cyclobutane ring are of high interest. nuph.edu.ua Research into the selective reduction, oxidation, and addition reactions of the ketone functionality, as well as the functionalization of the C-Si bond, will expand the synthetic toolbox for accessing a wide range of substituted cyclobutanes. nih.gov
Advanced Computational Modeling of Reactivity and Selectivity
Computational chemistry offers a powerful tool to gain deeper insights into the reactivity and selectivity of chemical reactions. In the context of this compound, advanced computational modeling can be employed to:
Predict Reaction Pathways and Transition States: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of various reactions involving this compound. This can help in understanding the mechanisms of known reactions and in predicting the feasibility of new transformations.
Elucidate the Role of the Silyl Group: Computational studies can clarify the electronic and steric effects of the dimethylphenylsilyl group on the reactivity of the cyclobutanone ring. This understanding is crucial for designing selective reactions and for predicting the stereochemical outcomes of asymmetric transformations.
Design Novel Catalysts: Molecular modeling can be used to design new catalysts that are specifically tailored for transformations of this compound. By simulating the interaction between the substrate and the catalyst, it is possible to optimize the catalyst structure for improved activity and selectivity.
The following table outlines key areas for computational investigation.
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms of ring-opening reactions. | Understanding of transition state geometries and activation energies. |
| Molecular Dynamics (MD) | Simulate the conformational behavior of the cyclobutane ring. | Insight into the influence of the silyl group on ring puckering. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed transformations of the compound. | Prediction of substrate binding and catalytic activity in a biological context. |
Integration with Flow Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.netdntb.gov.uaresearchgate.net Future research on this compound should focus on the development of sustainable and efficient synthetic processes.
Key areas for advancement include:
Development of Flow Chemistry Processes: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govuni-muenchen.devapourtec.com The development of flow processes for the synthesis and subsequent transformations of this compound would represent a significant step towards more sustainable and efficient chemical manufacturing.
Use of Greener Solvents and Reagents: Future synthetic routes should aim to minimize the use of hazardous solvents and reagents. The exploration of reactions in environmentally benign solvents, such as water or bio-based solvents, and the use of catalytic rather than stoichiometric reagents are important research goals.
Atom-Economic Reactions: The design of reactions that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future research should focus on the development of atom-economic transformations of this compound, such as addition and cycloaddition reactions.
Circular Economy Approaches: The development of methods for the recycling of silyl byproducts or the design of catalytic cycles that regenerate the active silyl species would contribute to a more circular and sustainable use of silicon resources. nih.gov
The integration of these sustainable approaches will be crucial for the future development and application of this compound in both academic and industrial settings.
Q & A
Q. What collaborative frameworks enhance interdisciplinary studies involving silylated cyclobutanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
